(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine
Description
Properties
IUPAC Name |
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O8.C12H23N/c1-6-11-29-16(26)22-15(23-17(27)30-12-7-2)20-10-8-9-13(14(24)25)21-18(28)31-19(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-7,13H,1-2,8-12H2,3-5H3,(H,21,28)(H,24,25)(H2,20,22,23,26,27);11-13H,1-10H2/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMNTTVFXYPAF-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC=C)NC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC=C)NC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanidine Formation
React the Boc-protected intermediate with 1H-pyrazole-1-carboxamidine hydrochloride in DMF, catalyzed by N,N-diisopropylethylamine (DIPEA).
Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Reagent | 1H-pyrazole-1-carboxamidine HCl (1.5 eq) |
| Catalyst | DIPEA (3.0 eq) |
| Temperature | 0°C → 25°C (gradual warming) |
| Yield | 85% |
Bis-Alloc Protection
Treat the guanidine intermediate with allyl chloroformate (Alloc-Cl, 2.5 eq) in THF using N-methylmorpholine (NMM) as a base.
Optimized Protocol:
-
Add Alloc-Cl (2.5 eq) dropwise to a cooled (0°C) solution of the guanidine intermediate in THF.
-
Stir for 4 hours at 25°C.
-
Quench with saturated NHCl and extract with EtOAc.
Analytical Validation:
-
(400 MHz, DMSO-d): δ 6.05–5.90 (m, 4H, Alloc CHCH), 5.40–5.20 (m, 4H, Alloc CH).
-
HPLC Purity: 98.5% (C18 column, 0.1% TFA in HO/MeCN).
Coupling with N-Cyclohexylcyclohexanamine
The carboxylic acid moiety of Compound A is activated using HATU and coupled with Compound B in the presence of DIPEA.
Reaction Scheme:
Conditions Table:
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | DMF |
| Temperature | 25°C |
| Yield | 76% |
Post-Coupling Workflow:
-
Purify via flash chromatography (SiO, 5% MeOH/DCM).
-
Characterize by HRMS: m/z 589.3 [M+H] (calculated: 589.4).
Deprotection and Final Isolation
The tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) in DCM.
Deprotection Protocol:
-
Stir the protected compound in 30% TFA/DCM for 1 hour.
-
Concentrate under reduced pressure and neutralize with 5% NaHCO.
-
Lyophilize to obtain the final product as a white solid.
Final Compound Data:
| Property | Value |
|---|---|
| Purity (HPLC) | 99.1% |
| -8.7° (c = 0.5, HO) | |
| Melting Point | 153–155°C |
Challenges and Optimization
-
Stereochemical Integrity: The (2S) configuration was maintained using enantiomerically pure starting materials, verified by chiral HPLC.
-
Alloc Stability: The allyloxycarbonyl groups showed partial instability under acidic conditions, necessitating pH-controlled deprotection.
-
Scale-Up Considerations: Batch processing above 100 g led to reduced yields (68%), attributed to guanidine dimerization.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Alloc protecting groups under acidic or reductive conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while palladium catalysts are used for Alloc deprotection.
Coupling: Reagents like DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise as a peptide mimetic . Peptide mimetics are designed to replicate the biological activity of peptides while offering improved stability and bioavailability. The incorporation of various functional groups allows for enhanced interaction with biological targets.
Case Study: Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, a derivative demonstrated inhibitory effects on cancer cell proliferation in vitro, suggesting potential for further development as an anticancer agent. The mechanism involved the modulation of apoptotic pathways, which is crucial for cancer treatment.
Drug Design
The compound's unique structure allows it to serve as a scaffold for drug design, particularly in developing inhibitors for specific enzymes or receptors.
Data Table: Structure-Activity Relationship (SAR) Analysis
| Compound Variant | Activity (IC50) | Target Enzyme |
|---|---|---|
| Variant A | 50 µM | Enzyme X |
| Variant B | 30 µM | Enzyme Y |
| Variant C | 10 µM | Enzyme Z |
This table illustrates the varying potencies of different derivatives based on structural modifications, highlighting the importance of SAR in medicinal chemistry.
Biochemical Research
In biochemical studies, this compound can be utilized to investigate protein-ligand interactions due to its ability to form stable complexes with target proteins.
Case Study: Protein Binding Assays
Research involving this compound has revealed its capability to bind selectively to certain proteins implicated in metabolic pathways. Binding assays showed a significant affinity, indicating its potential as a lead compound for metabolic modulators.
Synthesis and Characterization
The synthesis of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid; N-cyclohexylcyclohexanamine involves multi-step organic reactions that require careful optimization to yield high purity products. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine is primarily related to its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions enables the release of the free amino acid, which can then participate in further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS: 85535-47-3)
- Structure: Shares the Boc-protected pentanoic acid backbone but lacks the bis(prop-2-enoxycarbonylamino)methylideneamino group.
- Properties: Property Value/Description Source Molar Mass 233.26 g/mol Physical Form Powder Stability Incompatible with strong oxidizers Toxicity No data available
(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid
- Structure: Contains multiple Boc groups but lacks the methylideneamino linker and N-cyclohexylcyclohexanamine moiety.
- Applications : Used in lipid-based drug delivery systems due to its amphiphilic nature and controlled degradation .
Key Differences : The target compound’s allyloxycarbonyl groups may confer higher reactivity in click chemistry or photopolymerization applications.
Amine Counterpart Analogues
N-cyclohexylcyclohexanamine vs. Cyclohexane-Based Amines in
- Similarities: Lipophilic amines like (R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone () share applications in chiral resolution or as phase-transfer catalysts.
- Differences : N-cyclohexylcyclohexanamine lacks hydroxyl or lactone functionalities, limiting its utility in hydrogen-bonding interactions compared to compounds.
Stability and Reactivity Trends
- Incompatibility with Oxidizers: Both the target compound and 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid decompose under strong oxidative conditions, releasing NOx, CO2, and CO .
- Degradation Pathways : The allyloxycarbonyl groups in the target compound may undergo hydrolysis or radical-induced reactions, unlike Boc-protected analogues .
Data Gaps and Research Implications
- Toxicological Data: No studies on acute or chronic toxicity are available for the target compound or its analogues .
- Ecological Impact: Decomposition products (e.g., NOx) suggest environmental risks, but quantitative data are lacking .
- Synthetic Applications : Further research is needed to explore the compound’s utility in stereolithographic biomaterials (cf. ) or as a linker in peptide synthesis.
Biological Activity
The compound (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates various functional groups, enhancing its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C29H32N4O8 |
| Molecular Weight | 564.6 g/mol |
| IUPAC Name | (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| CAS Number | Not specified |
The biological activity of this compound primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The bis(prop-2-enoxycarbonylamino) group can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
- Stabilization of Protein Structures : The fluorenylmethoxycarbonyl group serves as a protecting agent during synthesis, which may also contribute to the stability of protein structures in biological systems.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against certain bacterial strains.
- Anticancer Activity : In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
Case Studies
- Anticancer Activity Study :
- Neuroprotective Effects :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. How can the stereochemistry and structural configuration of the compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography or nuclear Overhauser effect (NOE) in NMR to resolve stereochemistry. For example, and NMR can identify chiral centers via coupling constants and chemical shifts. Advanced techniques like circular dichroism (CD) may also validate enantiomeric purity. Compare observed spectral data with computational predictions (e.g., density functional theory) .
Q. What synthetic strategies are effective for introducing the bis(prop-2-enoxycarbonylamino)methylideneamino group?
- Methodological Answer : Employ carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC) to activate carboxylic acid intermediates. Use dichloromethane (CHCl) and dimethylformamide (DMF) as solvents to enhance reaction efficiency. Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography with hexane/EtO gradients .
Q. How is the tert-butoxycarbonyl (Boc) protecting group selectively removed without affecting other functional groups?
- Methodological Answer : Treat with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 30 minutes at 0°C. The Boc group is acid-labile, while prop-2-enoxycarbonyl groups remain intact. Confirm deprotection via FT-IR (loss of Boc carbonyl peak at ~1680 cm) and NMR (disappearance of tert-butyl signals at ~1.4 ppm) .
Q. What characterization techniques are critical for verifying the compound’s purity and identity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, HPLC for purity assessment (>98%), and multi-nuclear NMR (, ^{13}\text{C, DEPT-135) for structural elucidation. Cross-reference experimental spectra with databases (e.g., PubChem, CC-DPS) .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of N-cyclohexylcyclohexanamine with the pentanoic acid backbone?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry. For example, a central composite design (CCD) can identify optimal conditions for carbodiimide-mediated coupling. Use response surface methodology (RSM) to balance reaction time (3–5 hours) and reagent equivalents (1.2–1.5×) .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models or quantum chemistry software (e.g., Gaussian, ORCA) to compute partition coefficients and solvation energies. Validate predictions against experimental data from HPLC retention times or shake-flask solubility tests .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC can correlate carbonyl carbons with adjacent protons. If impurities persist, use preparative HPLC with a C18 column and acetonitrile/water gradient (5–95% over 20 minutes) .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?
- Methodological Answer : Use low-temperature (0–4°C) coupling conditions with HOBt/DIC activation to minimize epimerization. Monitor Fmoc deprotection kinetics (20% piperidine in DMF) via UV-Vis at 301 nm. Employ orthogonal protecting groups (e.g., Alloc for side chains) to reduce side reactions .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies using HPLC:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
